4-(Aminomethyl)-3-chlorophenol
Overview
Description
Aminomethyl compounds are generally used in the synthesis of other organic compounds . They are often used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of aminomethyl compounds can involve various methods. For instance, the 4-carboxy benzaldehyde or alkyl esters thereof is reacted with hydroxyamine to oxime . Another method involves the reaction of amines with acid chlorides or acid anhydrides .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol has a molecular formula of C4H11NO .Chemical Reactions Analysis
Amines, including aminomethyl compounds, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo elimination reactions to form alkenes .Physical and Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary. For example, 4-aminobenzoic acid is a powder solid with a melting point of 186 - 189 °C .Scientific Research Applications
Photocatalytic Degradation
Chlorophenols, including compounds similar to 4-(Aminomethyl)-3-chlorophenol, are recognized for their toxicity and resistance to biodegradation, posing significant environmental hazards. Research has explored the efficacy of various photocatalysts, such as Fe3O4-Cr2O3 magnetic nanocomposites and BiPO4/BiOCl heterojunctions, in the photocatalytic decomposition of chlorophenols in water. These studies demonstrate the potential of advanced materials in removing toxic chlorophenols from aqueous environments through enhanced photocatalytic activities under UV irradiation (Khoirakpam Kesho Singh et al., 2017); (P. Yan et al., 2019).
Sensing and Detection
The development of sensitive and selective sensors for the detection of chlorophenols is crucial for environmental monitoring. Research into photoelectrochemical sensors based on heterojunction materials has shown promising results for detecting chlorophenols with high sensitivity, specificity, and stability. This work highlights the importance of innovative materials in the construction of effective sensors for environmental pollutants (P. Yan et al., 2019).
Environmental Remediation
Studies on the degradation of chlorophenols using various advanced oxidation processes, such as sonochemical degradation and bimetallic catalysis, reveal the complexity and efficiency of different treatment methods in reducing chlorophenol levels in water. These methods offer insights into the mechanisms and effectiveness of chlorophenol remediation, contributing to the development of more efficient and environmentally friendly water treatment technologies (S. Goskonda et al., 2002); (Xin Liu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for aminomethyl compounds could involve their use in the development of new materials and drugs. For example, a series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives showed antiprotozoal activity, indicating potential use as antiparasitic drugs .
Properties
IUPAC Name |
4-(aminomethyl)-3-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEFLFURUJFDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654156 | |
Record name | 4-(Aminomethyl)-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-47-8 | |
Record name | 4-(Aminomethyl)-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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